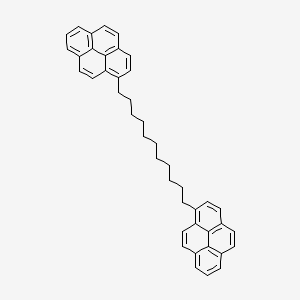
1,1'-(Undecane-1,11-diyl)dipyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Undecane-1,11-diyl)dipyrene is a chemical compound with the molecular formula C43H40. It is characterized by its unique structure, which includes two pyrene units connected by an undecane chain. This compound is known for its aromatic properties and is used in various scientific research applications .
Preparation Methods
The synthesis of 1,1’-(Undecane-1,11-diyl)dipyrene typically involves the reaction of pyrene with an undecane chain under specific conditions. The synthetic route may include:
Chemical Reactions Analysis
1,1’-(Undecane-1,11-diyl)dipyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized pyrene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1,1’-(Undecane-1,11-diyl)dipyrene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong luminescent properties.
Biology: Employed in the study of biological membranes and cellular processes, where its fluorescence helps in tracking molecular interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Mechanism of Action
The mechanism of action of 1,1’-(Undecane-1,11-diyl)dipyrene involves its interaction with molecular targets through its aromatic rings. The compound can intercalate into DNA, affecting gene expression and cellular processes. Its fluorescence allows for the visualization of these interactions, making it a valuable tool in molecular biology .
Comparison with Similar Compounds
1,1’-(Undecane-1,11-diyl)dipyrene can be compared with other similar compounds, such as:
1,1’-(1,12-Dodecanediyl)dipyrene: Similar in structure but with a dodecane chain instead of an undecane chain.
9,10-Di(pyren-1-yl)anthracene: Another pyrene-based compound used in OLEDs, known for its deep-blue emission properties.
The uniqueness of 1,1’-(Undecane-1,11-diyl)dipyrene lies in its specific chain length and the resulting properties, making it suitable for specialized applications in scientific research and industry.
Properties
CAS No. |
61549-32-4 |
|---|---|
Molecular Formula |
C43H40 |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
1-(11-pyren-1-ylundecyl)pyrene |
InChI |
InChI=1S/C43H40/c1(2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34)3-5-7-9-13-31-19-21-37-25-23-33-15-11-17-35-27-29-39(31)43(37)41(33)35/h10-11,14-29H,1-9,12-13H2 |
InChI Key |
YWOKAJCQJHAWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedioate](/img/structure/B14589763.png)
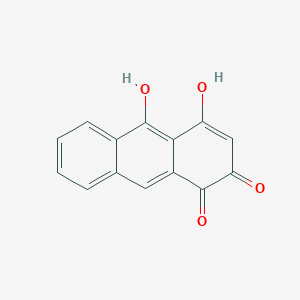
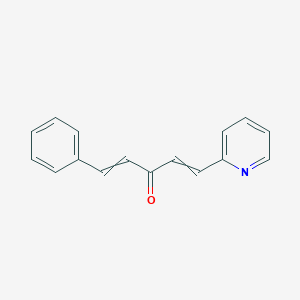
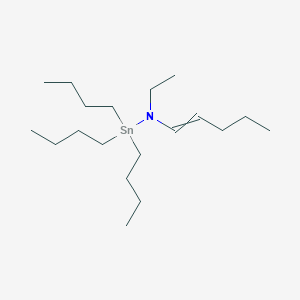
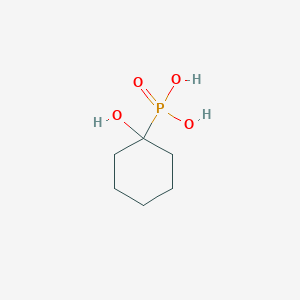
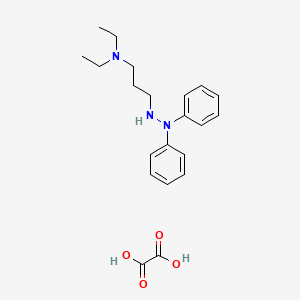
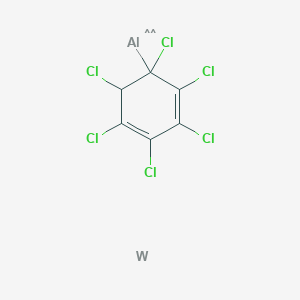
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
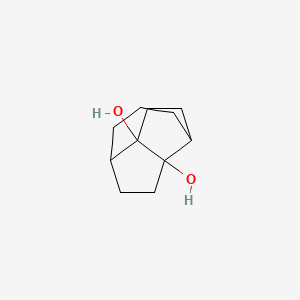
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
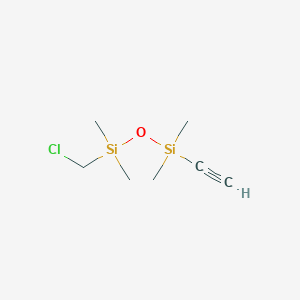
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
